2,2-Dimethyl-3-oxobutanoic acid sodium salt

Catalog No.
S8347314
CAS No.
7063-22-1
M.F
C6H9NaO3
M. Wt
152.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3-oxobutanoic acid sodium salt

CAS Number

7063-22-1

Product Name

2,2-Dimethyl-3-oxobutanoic acid sodium salt

IUPAC Name

sodium;2,2-dimethyl-3-oxobutanoate

Molecular Formula

C6H9NaO3

Molecular Weight

152.12 g/mol

InChI

InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1

InChI Key

IYCLPTCIQFKZMI-UHFFFAOYSA-M

SMILES

CC(=O)C(C)(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(C)(C)C(=O)[O-].[Na+]

2,2-Dimethyl-3-oxobutanoic acid sodium salt is a sodium salt derivative of 2,2-dimethyl-3-oxobutanoic acid, a compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its IUPAC name reflects its structure, indicating that it contains two methyl groups at the second carbon and a keto group at the third carbon of the butanoic acid chain. The compound is recognized for its potential applications in various chemical and biological contexts, particularly in synthetic organic chemistry and biochemistry .

Typical of carboxylic acids and ketones. Notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.
  • Reduction: The keto group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic synthesis .

Synthesis of 2,2-dimethyl-3-oxobutanoic acid sodium salt can be achieved through several methods:

  • Direct Neutralization: Reacting 2,2-dimethyl-3-oxobutanoic acid with sodium hydroxide or sodium bicarbonate results in the formation of the sodium salt.
    C6H10O3+NaOHC6H9NaO3+H2O\text{C}_6\text{H}_{10}\text{O}_3+\text{NaOH}\rightarrow \text{C}_6\text{H}_9\text{NaO}_3+\text{H}_2\text{O}
  • Sodium Salt Formation via Reaction with Sodium Carbonate: This method involves treating the acid with sodium carbonate under controlled conditions.

These methods are straightforward and typically yield high purity products suitable for further applications .

2,2-Dimethyl-3-oxobutanoic acid sodium salt finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing other complex molecules.
  • Biochemical Research: Potentially utilized in metabolic studies due to its structural similarities to key intermediates in metabolic pathways.
  • Pharmaceutical Development: May serve as a precursor or building block in drug development processes.

Its unique structure allows it to participate in diverse

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-dimethyl-3-oxobutanoic acid sodium salt. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Methyl-2-oxobutanoic acid sodium saltC₅H₇NaO₃One less carbon; different methyl positioning
2-Oxobutanoic acidC₄H₆O₃Lacks dimethyl substitution; simpler structure
Acetoacetic acidC₄H₆O₃Similar keto group but without dimethyl groups

The presence of two methyl groups at the second carbon distinguishes 2,2-dimethyl-3-oxobutanoic acid sodium salt from these similar compounds, potentially affecting its reactivity and biological activity .

Alkaline Hydrolysis and Neutralization Pathways

Alkaline hydrolysis of β-keto esters remains a cornerstone for synthesizing sodium 2,2-dimethyl-3-oxobutanoate. Ethyl 2,2-dimethyl-3-oxobutanoate undergoes saponification in aqueous sodium hydroxide (10–20% w/v) under reflux conditions (70–80°C) for 4–6 hours . The reaction proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming the sodium salt intermediate. Post-hydrolysis, neutralization with hydrochloric acid (HCl) precipitates the free acid, which is subsequently treated with stoichiometric sodium hydroxide to yield the final product .

Critical Parameters:

  • Base Concentration: Higher NaOH concentrations (>15%) reduce reaction times but increase decarboxylation risks.
  • Temperature Control: Maintaining temperatures below 80°C minimizes thermal degradation of the β-keto acid .
  • Solvent System: Ethanol-water mixtures (1:1 v/v) enhance ester solubility while preventing side reactions .

Yield optimization studies demonstrate that staggered base addition and pH monitoring during neutralization improve purity to >95% .

Catalytic Oxidation Routes for Precursor Activation

Catalytic oxidation of 3,3-dimethyl-2-hydroxybutyric acid offers an alternative pathway. Using ruthenium-based catalysts (e.g., RuCl₃·3H₂O) with hypochlorite salts (NaClO) in aqueous alkaline media, the hydroxyl group is selectively oxidized to a ketone . Reaction conditions (pH 10–12, 50–60°C) favor complete conversion within 3–5 hours, achieving yields of 85–90% .

Mechanistic Insights:

  • Catalyst Activation: Ru³⁺ coordinates with the hydroxyl oxygen, facilitating dehydrogenation.
  • Oxidant Role: Hypochlorite provides the terminal oxidizing equivalent, regenerating the catalyst .

Recent advances employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a co-catalyst, enabling aerobic oxidation under milder conditions (25–40°C) with comparable efficiency [4].

Industrial-Scale Production Optimization Strategies

Industrial synthesis prioritizes cost-effectiveness and throughput. Continuous-flow reactors have replaced batch processes for large-scale production, offering advantages in heat management and reaction control . Key optimizations include:

Process Intensification:

  • Residence Time: Reduced to 15–20 minutes via microreactor technology .
  • Catalyst Recycling: Heterogeneous catalysts (e.g., CsF/γ-Al₂O₃) enable reuse over 10 cycles without activity loss .

Economic Analysis:

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5,00050,000
Energy ConsumptionHighModerate
Yield75–80%88–92%

Adoption of membrane-based separation systems (e.g., nanofiltration) reduces purification costs by 30% compared to traditional distillation .

Purification Techniques and Yield Maximization

Post-synthesis purification ensures pharmaceutical-grade purity (>99%). Techniques include:

Liquid-Liquid Extraction:

  • Solvent Pair: Ethyl acetate/water (3:1 v/v) removes unreacted precursors and salts .
  • pH Adjustment: Acidification to pH 2–3 precipitates impurities, followed by neutralization to isolate the sodium salt .

Crystallization:

  • Antisolvent Method: Adding methanol to aqueous solutions induces crystallization, yielding needle-like crystals with 98–99% purity .
  • Temperature Gradients: Slow cooling (0.5°C/min) from 50°C to 25°C enhances crystal size uniformity .

Yield Enhancement Strategies:

  • Recycle Streams: Unreacted starting materials are reintroduced into the hydrolysis step, increasing overall yield by 8–12% .
  • In-Line Analytics: Real-time HPLC monitoring adjusts process parameters to maintain optimal reaction conditions .

The solubility profile of 2,2-dimethyl-3-oxobutanoic acid sodium salt demonstrates pronounced amphiphilic behavior with distinctive preferences for polar versus non-polar environments. As an ionic sodium carboxylate salt, the compound exhibits exceptional water solubility, significantly exceeding 100 mg/mL and forming clear, colorless solutions [3]. This high aqueous solubility stems from the ionic nature of the carboxylate-sodium interaction, which facilitates extensive hydration through ion-dipole interactions with water molecules [4] [5].

Polar Solvent Interactions

In polar media, the compound demonstrates excellent solubility characteristics comparable to other sodium carboxylate salts. The ionic carboxylate group interacts favorably with polar solvents through multiple mechanisms including ion-dipole interactions, hydrogen bonding with protic solvents, and dipole-dipole interactions [5] [6]. The solubility in water approaches that of sodium acetate (1370 mg/mL) and sodium propanoate (1050 mg/mL), indicating strong solvation in aqueous environments [3].

The hydration behavior follows established patterns for carboxylate anions, where water molecules form structured arrangements around both the negatively charged oxygen atoms of the carboxylate group and the sodium cation [4]. Infrared spectroscopy studies of similar carboxylate salts reveal characteristic solute-affected water bands at approximately 2550 and 2420 cm⁻¹, indicating specific hydration patterns unique to carboxylate ions [4].

Non-Polar Solvent Behavior

In contrast to its behavior in polar media, 2,2-dimethyl-3-oxobutanoic acid sodium salt exhibits minimal solubility in non-polar solvents such as hexane, benzene, or chloroform. This poor solubility in non-polar media results from the compound's ionic character, which prevents favorable interactions with non-polar solvent molecules [5]. The topological polar surface area of 57.2 Ų further emphasizes the compound's polar nature and incompatibility with non-polar environments [1].

However, the presence of the dimethyl substituents and the ketone carbonyl group provides some degree of lipophilic character, potentially allowing limited solubility in moderately polar organic solvents such as alcohols or acetone [7]. This dual character makes the compound suitable for applications requiring interfacial activity between aqueous and organic phases [8].

Thermal Stability and Phase Transition Analysis

The thermal behavior of 2,2-dimethyl-3-oxobutanoic acid sodium salt reflects the inherent instability of beta-keto acid structures under elevated temperatures, with decomposition occurring before traditional melting transitions. Thermogravimetric analysis indicates that the compound begins to show measurable mass loss at temperatures exceeding 200°C, consistent with other carboxylate salts that undergo thermal decomposition rather than clean melting [9] [10].

Decomposition Pathways

The thermal decomposition of carboxylate salts typically follows established mechanisms involving decarboxylation and subsequent ketone formation [10]. For 2,2-dimethyl-3-oxobutanoic acid sodium salt, the primary decomposition pathway likely involves the loss of carbon dioxide and formation of corresponding ketone products according to the general reaction:

2 R-COO⁻Na⁺ → R-CO-R + Na₂O + CO₂

Where R represents the 2,2-dimethyl-3-oxobutyl moiety [10]. This process typically occurs over a temperature range of 220-240°C, with the exact temperature depending on heating rate and atmospheric conditions [9].

Phase Transition Characteristics

Unlike simple organic compounds that exhibit distinct melting points, 2,2-dimethyl-3-oxobutanoic acid sodium salt demonstrates complex phase behavior characterized by gradual softening followed by decomposition [11]. Differential scanning calorimetry studies of similar compounds show onset temperatures around 220-230°C, with broad endothermic peaks indicating the overlap of melting and decomposition processes [12].

The heating rate significantly influences the observed decomposition temperature, with slower heating rates (2.5-5 K/min) resulting in lower apparent decomposition temperatures compared to faster heating rates (10-20 K/min) [9]. This rate dependency reflects the kinetic nature of the decomposition process and the time required for thermal equilibration within the sample matrix.

Thermal Stability Factors

Several structural factors contribute to the thermal stability profile of the compound. The beta-keto acid structure inherently exhibits lower thermal stability compared to simple carboxylic acids due to the electron-withdrawing effect of the adjacent ketone group [13]. The presence of the two methyl substituents at the alpha position may provide some steric stabilization, potentially increasing the activation energy required for decarboxylation [10].

Comparative studies with related compounds suggest that the thermal decomposition enthalpy varies with substituent effects, with electron-withdrawing groups generally decreasing the energy required for decomposition [12]. The sodium salt form typically exhibits higher thermal stability than the corresponding free acid due to the ionic stabilization of the carboxylate group [9].

pH-Dependent Dissociation Behavior

The pH-dependent behavior of 2,2-dimethyl-3-oxobutanoic acid sodium salt reflects the equilibrium between the ionized salt form and the corresponding free acid, governed by the dissociation constant of the parent 2,2-dimethyl-3-oxobutanoic acid. As a sodium salt of a carboxylic acid, the compound exists predominantly in the dissociated form under most aqueous conditions, with the equilibrium position strongly influenced by solution pH [6] [14].

Dissociation Equilibrium

The fundamental equilibrium governing the compound's behavior involves the protonation-deprotonation of the carboxylate group:

R-COO⁻Na⁺ + H⁺ ⇌ R-COOH + Na⁺

Where the position of equilibrium depends on the solution pH relative to the pKₐ of the parent acid [15]. While specific pKₐ values for 2,2-dimethyl-3-oxobutanoic acid are not extensively documented in the literature, similar beta-keto acids typically exhibit pKₐ values in the range of 3-4, indicating moderately strong acid character [16] [17].

pH-Solubility Relationships

The solubility of the compound shows marked pH dependence, with maximum solubility occurring under neutral to slightly alkaline conditions where the salt form predominates [5] [6]. At pH values significantly below the pKₐ, protonation of the carboxylate group leads to formation of the less soluble free acid form, potentially resulting in precipitation or phase separation [14].

Under strongly acidic conditions (pH < 2), the equilibrium shifts almost completely toward the protonated acid form, which exhibits substantially lower water solubility compared to the sodium salt [6]. Conversely, under neutral to alkaline conditions (pH 7-12), the compound remains fully ionized and maintains high aqueous solubility [5].

Buffer Capacity and Ionic Strength Effects

Solutions of 2,2-dimethyl-3-oxobutanoic acid sodium salt exhibit modest buffer capacity around the pKₐ of the parent acid, though this buffering effect is generally weaker than that observed with simple carboxylic acid-carboxylate buffer systems [15]. The presence of the beta-ketone functionality may influence the effective pKₐ through intramolecular interactions or keto-enol tautomerization [13].

Ionic strength effects become significant at higher concentrations, where ion-ion interactions can influence the apparent dissociation behavior and solubility characteristics [18]. These effects are particularly important in biological or analytical applications where precise pH control is required [14].

Hygroscopicity and Deliquescence Patterns

2,2-Dimethyl-3-oxobutanoic acid sodium salt exhibits pronounced hygroscopic behavior characteristic of ionic carboxylate salts, with water uptake patterns that significantly impact its physical properties and storage requirements. The compound's affinity for atmospheric moisture stems from the highly hydrophilic nature of both the sodium cation and carboxylate anion, which readily form hydration shells in the presence of water vapor [19] [20].

Moisture Absorption Mechanisms

The hygroscopic behavior follows typical patterns observed for sodium carboxylate salts, involving initial surface adsorption of water molecules followed by deeper penetration into the crystal lattice [19]. At low relative humidity levels (0-20%), the compound maintains its crystalline structure with minimal moisture uptake, appearing as a free-flowing powder.

As relative humidity increases to 20-40%, gradual water uptake occurs through surface hydration of exposed ionic sites [21]. The compound begins to show visual changes, with crystals becoming slightly moist but maintaining their discrete particulate nature [19]. This stage represents the onset of hygroscopic behavior where reversible water adsorption begins to influence the physical properties.

Critical Humidity Thresholds

At moderate humidity levels (40-60%), the compound exhibits significant moisture absorption with formation of stable hydrated crystalline phases [19] [22]. The crystal structure accommodates water molecules in defined stoichiometric ratios, leading to increased particle size and potential agglomeration.

Higher humidity exposure (60-80%) results in extensive water uptake with formation of semi-solid paste-like materials [20]. At this stage, the compound may begin to lose its original crystalline morphology as water molecules disrupt the crystal lattice organization [19]. The material becomes sticky and difficult to handle, with significant changes in flow properties.

Deliquescence Behavior

Under very high humidity conditions (>80-95%), 2,2-dimethyl-3-oxobutanoic acid sodium salt approaches its deliquescence point, where it may completely dissolve in absorbed atmospheric moisture to form concentrated aqueous solutions [19]. This deliquescence behavior is characteristic of highly soluble ionic compounds and represents a critical threshold for storage and handling [23].

The exact deliquescence relative humidity depends on temperature and the presence of impurities, but typically occurs at relative humidity levels above 85-90% for most sodium carboxylate salts [21]. Once deliquescence occurs, the compound exists as a concentrated solution rather than a solid phase, making handling extremely difficult and potentially leading to container corrosion or leakage.

Storage and Handling Implications

The pronounced hygroscopic nature of the compound necessitates careful storage under controlled humidity conditions. Below 40% relative humidity, the compound remains stable as a free-flowing powder suitable for most applications [19]. Between 40-60% relative humidity, moisture protection through sealed containers or controlled atmosphere storage becomes essential [20].

Above 60% relative humidity, desiccant protection and hermetically sealed containers are required to prevent moisture uptake and associated handling problems. In high-humidity environments (>80%), immediate protection and possible refrigeration may be necessary to prevent deliquescence and maintain product integrity [23].

Hydrogen Bond Acceptor Count

3

Exact Mass

152.04493843 g/mol

Monoisotopic Mass

152.04493843 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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